

A Comprehensive Technical Guide to the Chemical Structure and Analogues of Tetrodotoxin

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Compound of Interest

Compound Name: **Tetrodotoxin**

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This in-depth guide provides a detailed exploration of the chemical architecture of **tetrodotoxin** (TTX) and its naturally occurring analogues. It covers the core structure, mechanism of action, comparative potencies, and the experimental protocols essential for its study. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Chemical Structure of Tetrodotoxin (TTX)

Tetrodotoxin (TTX) is a potent, non-proteinaceous neurotoxin renowned for its highly selective blockade of voltage-gated sodium channels (VGSCs).^[1] Its molecular formula is $C_{11}H_{17}N_3O_8$, with a molecular weight of approximately 319.27 g/mol.^{[2][3]} The intricate structure of TTX is characterized by a unique and complex architecture:

- **Guanidinium Group:** A positively charged guanidinium moiety is a critical feature for its toxic activity. This group mimics the hydrated sodium ion, allowing it to bind with high affinity to the sodium channel pore.^[1]
- **Dioxa-adamantane Cage:** The core of the molecule is a highly oxygenated and rigid 2,4-dioxaadamantane carbon skeleton.^[1]

- **Hydroxyl Groups:** Multiple hydroxyl groups adorn this cage structure, contributing to its polarity and specific interactions with the amino acid residues of the sodium channel.[\[1\]](#)
- **Hemilactal Linkage:** The structure contains a hemilactal linkage between C5 and C10, which can exist in equilibrium with a lactone form.[\[4\]](#)

The complex and stereochemically rich structure of TTX was first elucidated in 1964 and has presented a formidable challenge for synthetic chemists ever since.[\[2\]](#)

Core chemical structure of **Tetrodotoxin (TTX)**.

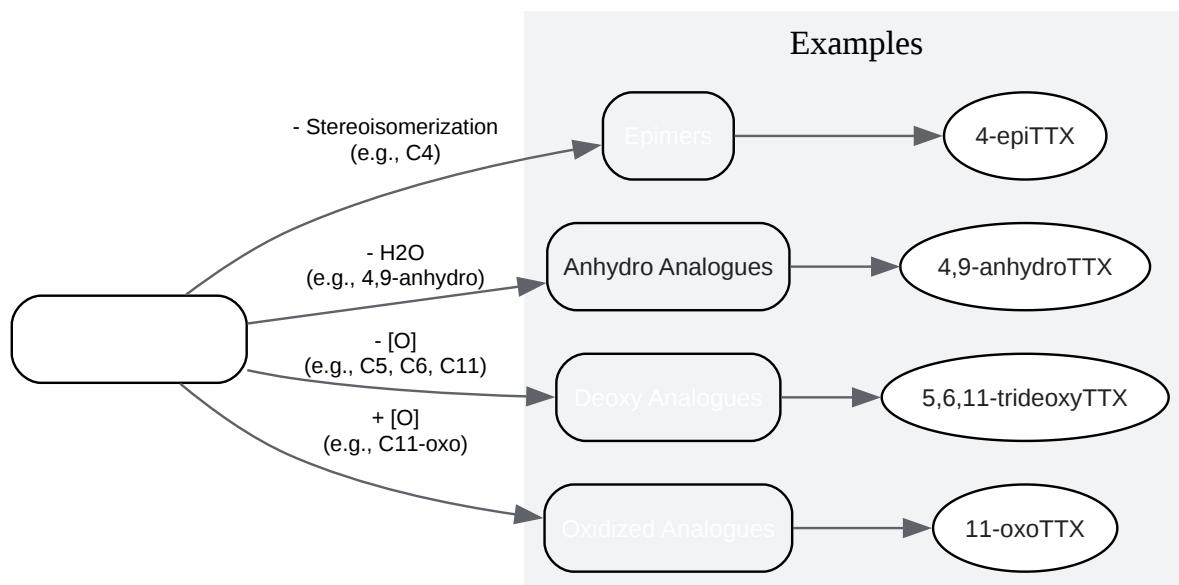
Tetrodotoxin Analogues

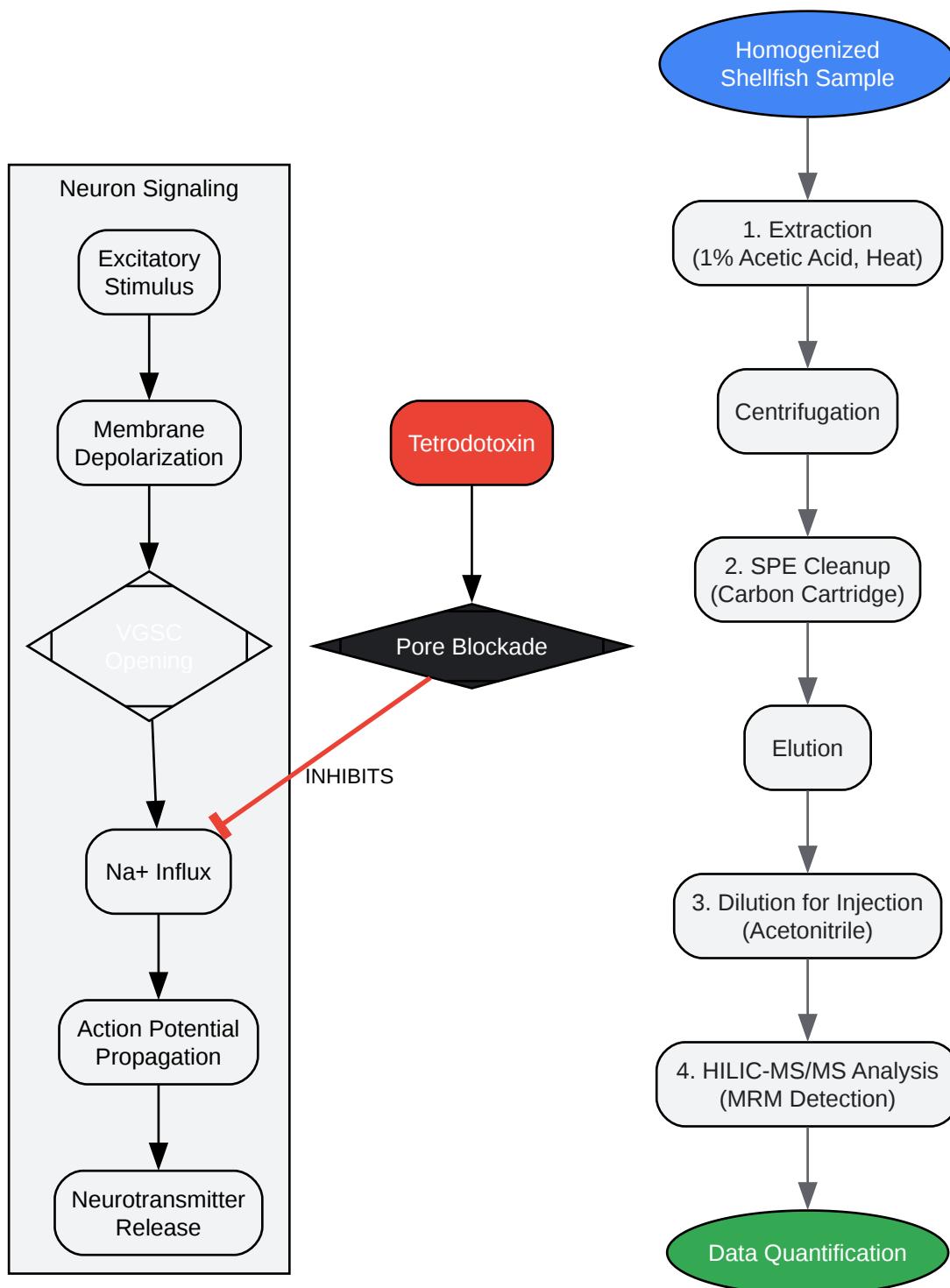
Over 30 structural analogues of TTX have been identified from various marine and terrestrial organisms.[\[1\]](#) These analogues typically result from modifications such as deoxygenation, oxidation, or epimerization at various positions on the core TTX skeleton. The toxicity of these analogues varies significantly, highlighting critical structure-activity relationships.

Key classes of naturally occurring TTX analogues include:

- **Epimers:** Stereoisomers such as 4-epiTTX, which differ in the configuration at a single chiral center.[\[5\]](#)
- **Anhydro Analogues:** Formed by the loss of a water molecule, creating an additional ether linkage, such as 4,9-anhydroTTX.[\[5\]](#) This analogue is particularly interesting as it shows some selectivity for the Na_v1.6 sodium channel subtype.[\[6\]](#)[\[7\]](#)
- **Deoxy Analogues:** Lacking one or more hydroxyl groups, such as 11-deoxyTTX, 5,11-dideoxyTTX, and 5,6,11-trideoxyTTX.[\[1\]](#)[\[5\]](#) The number and position of hydroxyl groups are crucial for binding affinity.[\[1\]](#)
- **Oxidized Analogues:** Featuring an oxidized functional group, such as 11-oxoTTX, where the primary alcohol at C11 is oxidized to an aldehyde or carboxylic acid.[\[5\]](#) This modification can, in some cases, increase toxicity.[\[4\]](#)
- **Nor-analogues:** Lacking a methyl(ene) group, such as 11-norTTX-6(S)-ol, where the C11 hydroxymethyl group is absent.[\[4\]](#)

- Other Complex Analogues: Chiriquitoxin, for example, features a glycine residue attached to the C11 position.[5]



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